![molecular formula C12H11NO2 B3339581 N-hydroxy-2-(naphthalen-2-yl)acetamide CAS No. 106359-52-8](/img/structure/B3339581.png)
N-hydroxy-2-(naphthalen-2-yl)acetamide
Overview
Description
“N-hydroxy-2-(naphthalen-2-yl)acetamide” (NHA) is a derivative of naphthalene and has a structure that is similar to other compounds such as salicylic acid and aspirin . It has been studied for its potential applications in the field of medicinal chemistry.
Molecular Structure Analysis
The molecular weight of NHA is 201.22 . Its IUPAC name is N-hydroxy-2-(2-naphthyl)acetamide and its InChI code is 1S/C12H11NO2/c14-12(13-15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,15H,8H2,(H,13,14) .Physical And Chemical Properties Analysis
NHA is a powder with a melting point of 182-184°C .Scientific Research Applications
Chemical Research
“N-hydroxy-2-(naphthalen-2-yl)acetamide” is a chemical compound with the molecular weight of 201.22 . It’s a powder at room temperature and has a melting point of 179-180°C . This compound is used in various chemical research due to its unique properties .
Artificial Ion Receptors
Naphthalimide-based compounds, which include “N-hydroxy-2-(naphthalen-2-yl)acetamide”, serve as artificial ion receptors. They are used in the detection of ions and biomolecules, contributing to our understanding of biological processes.
Fluorescent Probes
“N-hydroxy-2-(naphthalen-2-yl)acetamide” is also used as a fluorescent probe. Fluorescent probes are essential tools in biochemistry and cell biology research, as they can be used to visualize and track the presence of specific biomolecules.
Cell Imaging Agents
This compound is used as a cell imaging agent. Cell imaging is a crucial technique in many biological and biomedical research fields, allowing for the visualization of cellular structures and the tracking of cellular processes.
Pharmacological Properties
“N-hydroxy-2-(naphthalen-2-yl)acetamide” has been studied for its pharmacological properties. Understanding these properties can lead to the development of new drugs and therapies.
Cancer Research
Aminophosphonates coupled with heterocyclic rings, which could potentially include “N-hydroxy-2-(naphthalen-2-yl)acetamide”, have shown promise in the search for new drugs against cancers . This makes it a valuable compound in cancer research .
Safety and Hazards
properties
IUPAC Name |
N-hydroxy-2-naphthalen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(13-15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,15H,8H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXUERDUKOVYLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-2-(naphthalen-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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